molecular formula C42H62O13 B3426444 (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 52438-85-4

(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Katalognummer: B3426444
CAS-Nummer: 52438-85-4
Molekulargewicht: 774.9 g/mol
InChI-Schlüssel: NYIMZAZFKYPKEY-IHLHFWPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C42H62O13 and its molecular weight is 774.9 g/mol. The purity is usually 95%.
The exact mass of the compound (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is 360.19367399 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

52438-85-4

Molekularformel

C42H62O13

Molekulargewicht

774.9 g/mol

IUPAC-Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;trihydrate

InChI

InChI=1S/2C21H28O5.3H2O/c2*1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;;;/h2*5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;3*1H2/t2*14-,15-,16-,18+,19-,20-,21-;;;/m00.../s1

InChI-Schlüssel

NYIMZAZFKYPKEY-IHLHFWPSSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Isomerische SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.O.O.O

Kanonische SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.O.O.O

Herkunft des Produkts

United States

Biologische Aktivität

The compound (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a glucocorticoid known for its anti-inflammatory and immunosuppressive properties. This article reviews its biological activities based on recent studies and clinical findings.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC22_{22}H28_{28}O5_5
Molar Mass372.461 g/mol
StructureChemical Structure
CAS Number14760-49-7

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. It functions by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study demonstrated that it effectively reduced edema in animal models of inflammation by modulating the immune response and decreasing the infiltration of inflammatory cells .

Immunosuppressive Properties

As a glucocorticoid, this compound plays a crucial role in immunosuppression. It has been shown to downregulate T-cell activation and proliferation. In vitro studies have reported that it can inhibit the production of interleukin-2 (IL-2), a key cytokine in T-cell growth and differentiation . These properties make it a candidate for treating autoimmune diseases.

Metabolic Effects

The compound also influences metabolic pathways. It has been found to affect glucose metabolism by enhancing gluconeogenesis and reducing insulin sensitivity in liver cells. This effect is significant for understanding its potential side effects in long-term therapy .

Clinical Applications

  • Chronic Inflammatory Diseases : In clinical settings, patients with chronic inflammatory diseases such as rheumatoid arthritis have shown improvement when treated with this glucocorticoid. The treatment resulted in decreased joint swelling and pain relief.
  • Asthma Management : A study involving asthmatic patients indicated that administration of this compound led to improved lung function tests and reduced frequency of asthma attacks compared to placebo groups .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a half-life suitable for once-daily dosing. It is primarily metabolized in the liver through CYP450 enzymes. The metabolites are excreted via urine .

Safety Profile

While effective, the safety profile of this glucocorticoid must be considered. Long-term use can lead to side effects such as osteoporosis and adrenal suppression. Monitoring bone density and adrenal function is recommended during therapy .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound contains hydroxyl groups at positions 11 and 17, as well as a ketone at position 3. Selective oxidation of these groups is a key reaction pathway:

Reaction Site Reagents/Conditions Product Reference
17-hydroxyacetylPyridinium chlorochromate (PCC)Oxidation to 17-carboxyacetyl derivative
11β-hydroxylJones reagent (CrO3/H2SO4)11-keto derivative via oxidation of the secondary alcohol

The ketone at position 3 is generally stable under mild conditions but can participate in conjugate additions or reductions in the presence of strong reducing agents like NaBH4 .

Hydrolysis and Acyl Transfer

The 17-(2-hydroxyacetyl) group is susceptible to hydrolysis and acyl transfer reactions:

Reaction Type Conditions Outcome Application
Acidic hydrolysisHCl/H2O, refluxCleavage of the acetyl group to yield 17-hydroxypregna-1,4-dienePrecursor for steroid analogs
Enzymatic hydrolysisEsterases (e.g., lipase)Selective deacetylation at position 17Biocatalytic synthesis

Esterification and Acylation

The hydroxyl groups at positions 11 and 17 can undergo esterification to modify solubility or biological activity:

Esterification Site Reagent Product Note
17-hydroxyacetylAcetic anhydride/pyridine17-acetoxy derivativeEnhanced lipophilicity
11β-hydroxylBenzoyl chloride11-benzoyl esterStabilizes the hydroxyl group

Metabolic Transformations

In biological systems, this compound undergoes hepatic modifications, as evidenced by metabolites in the Human Metabolome Database (HMDB):

Metabolite Reaction Type Enzyme Involved
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)...FluorinationCytochrome P450
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-...Dehydrogenation11β-HSD1

Ring-Modification Reactions

The cyclopenta[a]phenanthrene core can undergo electrophilic substitutions under controlled conditions:

Reaction Conditions Outcome
EpoxidationmCPBA (meta-chloroperoxybenzoic acid)Epoxide formation at the 1,2-diene position
HalogenationBr2/CCl4Bromination at electron-rich C4-C5 double bond

Synthetic Derivatives and Analogues

Derivatives of this compound are synthesized for pharmacological screening. Key examples include:

Derivative Modification Biological Activity
17-propionate esterEnhanced glucocorticoid potencyAnti-inflammatory
9α-fluoro-11β-hydroxy derivativeIncreased receptor affinityTopical corticosteroids

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound degrades via:

  • Oxidative degradation : Formation of 3-keto-Δ1,4 intermediates .

  • Photolysis : Cleavage of the 17-acetyl group under UV light .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the stereochemical configuration of this compound?

  • Methodology : Use high-resolution NMR (e.g., 1^1H, 13^13C, and NOESY) to resolve stereoisomerism. For example, NOESY correlations between H-8 and H-9 can confirm the 8S,9S configuration. X-ray crystallography is definitive for resolving complex stereochemistry, as demonstrated for structurally similar steroids (e.g., crystal structure determination of cyclopenta[a]phenanthren derivatives in ). Cross-validate results with computational methods like DFT-based chemical shift predictions.
  • Data Validation : Compare observed NMR shifts with literature values for analogous steroids (e.g., dexamethasone derivatives in ).

Q. How can researchers optimize the synthesis of this compound to minimize undesired byproducts?

  • Experimental Design :

  • Use regioselective protecting groups (e.g., silyl ethers) during hydroxylation steps to prevent over-functionalization.
  • Monitor reaction progress via TLC or HPLC-MS to detect intermediates.
  • Employ chiral catalysts for asymmetric induction, particularly at the 17-hydroxyacetyl group.
    • Troubleshooting : If byproducts persist (e.g., epimerization at C-10 or C-13), reduce reaction temperature or switch to non-polar solvents to stabilize the desired stereochemistry.

Q. What in vitro assays are suitable for preliminary evaluation of its anti-inflammatory activity?

  • Protocol :

  • Cell-based : Use LPS-induced RAW264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
  • Enzymatic : Test phospholipase A2 inhibition (IC50_{50}) using a fluorometric substrate, referencing dexamethasone’s mechanism ().
    • Controls : Include dexamethasone as a positive control and validate results across ≥3 biological replicates.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by stereochemical impurities?

  • Case Study : A study reporting inconsistent IC50_{50} values for phospholipase A2 inhibition might reflect undetected 17R epimers.
  • Resolution :

Purify the compound via chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers.

Re-test each isomer’s activity separately.

Perform molecular docking to compare binding affinities of epimers with the enzyme’s active site.

  • Data Analysis : Use ANOVA with post-hoc tests to confirm statistical significance between isomers’ activities.

Q. What strategies enable selective functionalization of the 17-hydroxyacetyl group for structure-activity relationship (SAR) studies?

  • Synthetic Approach :

  • Protect the 11- and 17-hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups.
  • Introduce modifications (e.g., esterification, amidation) at the 17-position using activated acylating agents.
  • Deprotect under mild conditions (e.g., TBAF in THF) to avoid side reactions.
    • Validation : Characterize derivatives via HRMS and 1^1H NMR. Compare their glucocorticoid receptor binding affinity using competitive radioligand assays.

Q. How does the compound’s conformational flexibility impact its receptor binding kinetics?

  • Methodology :

Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to analyze conformational changes in aqueous and lipid environments.

Identify dominant conformers and calculate free-energy landscapes.

Correlate with experimental binding data (e.g., SPR or ITC) for the glucocorticoid receptor.

  • Key Insight : The 17-hydroxyacetyl group’s orientation may dictate hydrogen-bonding interactions with receptor residues (e.g., Asn-564 in the ligand-binding domain).

Methodological Considerations

Q. What precautions are critical when handling this compound in cell culture assays?

  • Safety : Wear nitrile gloves and PPE to avoid dermal exposure ( ). Prepare stock solutions in DMSO (<0.1% final concentration) to prevent solvent toxicity.
  • Stability : Store aliquots at -80°C under argon to prevent oxidation of the 3-keto group. Confirm stability via LC-MS before each experiment.

Q. How can researchers address discrepancies in reported solubility data across studies?

  • Standardization :

  • Use the shake-flask method with HPLC quantification.
  • Control temperature (±0.1°C) and pH (7.4 PBS for physiological relevance).
    • Troubleshooting : If solubility varies, test alternative co-solvents (e.g., PEG-400) or complexation agents (e.g., cyclodextrins).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Reactant of Route 2
(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.